molecular formula C20H18N4O3S B2566889 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one CAS No. 1825524-77-3

4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one

Cat. No.: B2566889
CAS No.: 1825524-77-3
M. Wt: 394.45
InChI Key: OXUSCHNSXYZABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one, is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. It is synthesized from a 5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide precursor, a method established for creating pharmacologically relevant structures . Its core structure strategically integrates multiple privileged pharmacophores: a furan ring , a 4-methyl-6-methylsulfanyl pyrimidine unit, and a 1-methyl-3H-quinoxalin-2-one system. Each of these components is independently associated with a broad spectrum of biological activities, and their combination creates a unique molecular entity for scientific investigation. The primary research value of this compound lies in its potential as an antimicrobial agent . Structurally related furan and pyrimidine derivatives have demonstrated promising in vitro antibacterial and antifungal activities against various microorganisms . Researchers can utilize this compound to explore new mechanisms for combating resistant bacterial strains. Furthermore, the quinoxalinone core is a well-documented scaffold in anticancer research. Quinoxaline derivatives have shown remarkable cytotoxic effects against various human cancer cell lines, including sarcoma, ovarian carcinoma, and colon cancer, often acting through DNA binding properties or as cytotoxic agents under hypoxic conditions . This makes the compound a compelling candidate for anti-proliferative and antitumor screening studies. Beyond these core applications, the integrated heterocyclic system presents opportunities in other research domains. Quinoxaline-based structures have been reported to exhibit anti-inflammatory and analgesic activities . Additionally, the structural motifs present can be leveraged as a key intermediate for the synthesis of more complex heterocyclic compounds, such as novel 1,3,4-thiadiazoles, which themselves display a wide range of biological properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSCHNSXYZABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one is a novel synthetic molecule that combines features of furan, pyrimidine, and quinoxaline moieties. These structural components suggest potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is hypothesized to involve several mechanisms based on its structural features:

  • Inhibition of Enzymatic Activity : The presence of the pyrimidine and quinoxaline rings may allow the compound to interact with various enzymes, particularly those involved in inflammatory pathways.
  • Nucleic Acid Interaction : Given the pyrimidine structure, the compound may exhibit affinity for nucleic acids, potentially influencing gene expression or acting as an antitumor agent.
  • Antioxidant Properties : The furan moiety is often associated with antioxidant activity, which could contribute to the overall biological profile of the compound.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines such as A431 human epidermoid carcinoma cells. These effects are attributed to the suppression of key signaling pathways involved in cell proliferation and survival .

CompoundCell LineIC50 (µM)Mechanism
Quinoxaline Derivative 1A43112.5Stat3 inhibition
Quinoxaline Derivative 2A43115.0Apoptosis induction

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are likely linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin E2 (PGE2) levels, the compound may alleviate inflammation-related conditions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : Replacing the furan with fluorophenyl (as in ) could tune electronic properties for enhanced target binding .
  • Data Limitations : Experimental validation of solubility, stability, and activity is critical, as the provided evidence lacks direct data on the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.